Heilaohuguosu G

描述

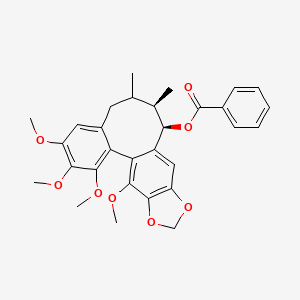

Heilaohuguosu G (compound 7) is a cyclolignan isolated from the fruits of Kadsura coccinea, a plant traditionally used in East Asian medicine for liver-related disorders. Its structure was elucidated through comprehensive spectroscopic analyses, including UV, IR, NMR, and HR-ESI-MS. Key physical properties include:

- Optical rotation: [α]²⁵D = -14 (c 0.50, CH₃OH)

- UV λmax: 222 nm (CH₃OH)

- Molecular formula: C₃₀H₃₂O₈Na (m/z 543.1998 [M+Na]⁺, calcd. 543.1995) .

This compound demonstrates significant hepatoprotective activity. At 10 μM, it increases HepG-2 cell survival to 45.7% under APAP-induced toxicity, comparable to the positive control bicyclol (52.1 ± 1.3%) .

属性

分子式 |

C30H32O8 |

|---|---|

分子量 |

520.6 g/mol |

IUPAC 名称 |

[(10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |

InChI |

InChI=1S/C30H32O8/c1-16-12-19-13-21(32-3)26(33-4)28(34-5)23(19)24-20(14-22-27(29(24)35-6)37-15-36-22)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16?,17-,25-/m1/s1 |

InChI 键 |

DKIOHPQGBJCENG-CFGVXLGMSA-N |

手性 SMILES |

C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3)OC(=O)C5=CC=CC=C5 |

规范 SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Heilaohuguosu G involves the isolation of cyclolignans from the fruits of Kadsura coccinea the general process involves the extraction and purification of the compound from the plant source .

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in the literature. The compound is primarily obtained through natural extraction from Kadsura coccinea, followed by purification processes to achieve the desired purity and concentration .

化学反应分析

Types of Reactions

Heilaohuguosu G undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions can occur, where functional groups in this compound are replaced with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized cyclolignan derivatives, while reduction may produce reduced forms of the compound .

科学研究应用

Heilaohuguosu G has several scientific research applications, including:

Chemistry: Used as a model compound for studying cyclolignan structures and reactions.

Biology: Investigated for its hepatoprotective effects and potential to counteract APAP toxicity in liver cells.

Medicine: Explored for its potential therapeutic applications in liver protection and treatment of liver-related diseases.

Industry: Utilized in the development of hepatoprotective agents and supplements

作用机制

Heilaohuguosu G exerts its effects through its interaction with molecular targets and pathways involved in liver protection. The compound has been shown to counteract APAP toxicity by enhancing cell survival rates in HepG-2 cells. The specific molecular targets and pathways are not fully elucidated, but it is believed to involve modulation of oxidative stress and inflammatory responses .

相似化合物的比较

Mechanism of Action

This compound and its analogues protect hepatocytes via:

Efficacy Ranking (10 μM):

Heilaohuguosu L : 55.2% cell survival

Heilaohuguosu A : 53.5%

Longipedlignan F : 52.2%

Schiarisanrin B : 50.2%

This compound : 45.7%

This compound’s lower efficacy compared to Heilaohuguosu A/L may stem from differences in substituent groups. For example, Heilaohuguosu A’s dibenzocyclooctadiene skeleton enhances membrane permeability, while Heilaohuguosu L’s methoxy groups improve antioxidant capacity .

Structure-Activity Relationships (SAR)

- Methoxy and hydroxyl groups (Heilaohuguosu L) enhance hydrogen bonding with target enzymes .

- Skeleton Rigidity :

- Cyclolignans (e.g., this compound) exhibit moderate activity due to restricted conformational flexibility.

- Open-chain lignans (e.g., Longipedlignan F) show higher adaptability to enzyme active sites .

常见问题

Basic Research Questions

Q. What are the foundational steps to design an experiment for characterizing Heilaohuguosu G’s physicochemical properties?

- Methodological Answer : Begin with a systematic literature review to identify gaps in existing characterization data (e.g., solubility, stability, spectral profiles). Use standardized protocols for spectral analysis (NMR, IR, MS) and compare results against known databases . Include controls for environmental variables (e.g., temperature, pH) and replicate experiments to ensure reproducibility. Document all procedures in line with journal guidelines for experimental transparency .

Q. How should researchers formulate hypothesis-driven questions about this compound’s bioactivity?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:

- Feasibility: Use in vitro assays (e.g., enzyme inhibition) before advancing to in vivo models.

- Novelty: Compare this compound’s mechanisms to structurally similar compounds.

Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure objectives .

Q. What strategies are effective for conducting a comprehensive literature review on this compound?

- Methodological Answer :

- Use Google Scholar with Boolean operators (e.g., "this compound AND biosynthesis NOT commercial") to filter peer-reviewed studies.

- Track citations of seminal papers to identify newer research.

- Organize findings using reference managers (e.g., Zotero) and annotate conflicting data (e.g., discrepancies in reported IC50 values) for further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Perform cross-validation using complementary techniques (e.g., X-ray crystallography to confirm NMR-derived structures).

- Analyze raw data for instrumental artifacts (e.g., solvent peaks, baseline noise) and consult open-source spectral libraries (e.g., PubChem) for benchmarking.

- Document unresolved discrepancies in supplemental materials to guide future studies .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound’s bioassays?

- Methodological Answer :

- Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values.

- Use bootstrapping or Bayesian inference to quantify uncertainty in small-sample studies.

- Validate models with independent datasets and report confidence intervals to enhance reproducibility .

Q. How can multi-omics approaches enhance understanding of this compound’s biosynthesis pathways?

- Methodological Answer :

- Integrate transcriptomic, proteomic, and metabolomic data to map biosynthetic gene clusters.

- Use tools like antiSMASH for genome mining and Cytoscape for network analysis.

- Prioritize candidate genes via knockout experiments or CRISPR-Cas9 editing, followed by LC-MS validation of intermediate metabolites .

Data Management and Reproducibility

Q. What protocols ensure data integrity in long-term studies on this compound?

- Methodological Answer :

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Store raw spectra, chromatograms, and assay data in repositories like Zenodo or Figshare.

- Use standardized metadata templates (e.g., MIAME for microarray data).

- Conduct periodic audits and share code/scripts for computational analyses .

Q. How should researchers address ethical considerations in animal studies involving this compound?

- Methodological Answer :

- Follow ARRIVE guidelines for experimental design and reporting.

- Obtain ethics committee approval before testing, ensuring adherence to the 3Rs (Replacement, Reduction, Refinement).

- Publish negative results to prevent redundant studies and reduce animal use .

Tables: Example Data Reporting Standards

| Parameter | Example Values for this compound | Validation Method | Reference |

|---|---|---|---|

| Melting Point | 158–160°C | Differential Scanning Calorimetry | |

| IC50 (Enzyme X) | 12.3 ± 1.5 µM | Nonlinear Regression (Hill Plot) | |

| NMR (δ, ppm) | 7.2 (s, 1H), 3.8 (d, 2H) | Cross-validated with COSY, HSQC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。